3-Fluorobenzoylacetonitrile
Overview
Description
3-Fluorobenzoylacetonitrile is an organic compound with the chemical formula C9H6FNO and a molecular weight of 163.15 g/mol . It is characterized by the presence of a fluorine atom on the benzene ring and a nitrile group, making it a valuable intermediate in various chemical syntheses . This compound is typically a white solid and is known for its applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Fluorobenzoylacetonitrile involves the reaction of methyl 3-fluorobenzoate with acetonitrile . The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the preparation of high-purity this compound can be achieved using alkali metal as the base and acetonitrile as the solvent . The reaction involves the use of 4-fluorophenyl carbamates and acetonitrile, with the solvent being a mixture of acetonitrile and absolute ether. This method avoids the generation of impurities and achieves a high yield of over 93% with a product purity of more than 99% .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzoylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluorobenzoic acid.
Reduction: Formation of 3-fluorobenzylamine.
Substitution: Formation of various substituted benzoylacetonitriles depending on the nucleophile used.
Scientific Research Applications
3-Fluorobenzoylacetonitrile is widely used in scientific research due to its versatility in various fields:
Mechanism of Action
The mechanism of action of 3-Fluorobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom on the benzene ring influences the electronic properties of the molecule, making it reactive in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial in the compound’s role as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoylacetonitrile: Similar in structure but with the fluorine atom at the para position.
2-Fluorobenzoylacetonitrile: Similar in structure but with the fluorine atom at the ortho position.
3-Chlorobenzoylacetonitrile: Similar in structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Fluorobenzoylacetonitrile is unique due to the specific positioning of the fluorine atom on the benzene ring, which significantly influences its reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGFCWRGMBVFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374565 | |
Record name | 3-Fluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-61-8 | |
Record name | 3-Fluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-fluorophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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